4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

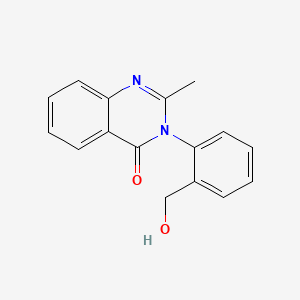

The compound 4(3H)-quinazolinone, 3-(α-hydroxy-o-tolyl)-2-methyl- possesses the molecular formula C16H14N2O2 and is officially designated with the International Union of Pure and Applied Chemistry name 3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one. This nomenclature reflects the compound's complex substitution pattern, where the quinazolinone core structure is modified by a methyl group at the 2-position and an α-hydroxy-o-tolyl substituent at the 3-position. The molecular weight of this compound is calculated to be approximately 266.30 grams per mole, making it a moderately sized heterocyclic molecule within the quinazolinone family.

The structural architecture of this compound builds upon the fundamental quinazolinone framework, which consists of a benzene ring fused to a pyrimidine ring with a carbonyl group at the 4-position. The quinazolinone system itself represents a bicyclic structure that has gained considerable attention in medicinal chemistry due to its diverse biological activities. The specific substitution pattern in this compound creates unique steric and electronic environments that influence its chemical behavior and potential interactions with biological targets.

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming this complex molecule. The base name "quinazolin-4-one" indicates the core heterocyclic structure with the carbonyl functionality at position 4. The prefix "3-[2-(hydroxymethyl)phenyl]-2-methyl-" specifies the exact nature and position of the substituents, ensuring unambiguous identification of the compound. This systematic naming convention is essential for accurate communication in scientific literature and database searches.

Eigenschaften

IUPAC Name |

3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSPUXYKQNPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198649 | |

| Record name | Ba 51-084512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5060-50-4 | |

| Record name | Ba 51-084512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ba 51-084512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4(3H)-Quinazolinone derivatives, particularly those substituted with various functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is notable for its potential pharmacological properties, including antibacterial and anticancer activities. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.

Chemical Structure and Properties

The molecular formula for 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is with a molecular weight of approximately 250.29 g/mol. The structure features a quinazolinone core with specific substitutions that may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). One study synthesized multiple derivatives and evaluated their structure-activity relationships (SAR). Among these, compounds that effectively inhibited PBP2a (penicillin-binding protein) displayed enhanced antibacterial activity. The binding of these compounds to the allosteric site of PBP2a was shown to facilitate the opening of the active site for β-lactam antibiotics, thus enhancing their efficacy against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound ID | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound 1 | Structure | ≤ 4 | Active |

| Compound 73 | Structure | Synergistic with TZP | Active |

| Compound X | Structure | ≥ 128 | Inactive |

Anticancer Activity

In addition to antibacterial effects, quinazolinones have been explored for their anticancer properties. A subset of studies focused on their ability to inhibit various kinases implicated in cancer progression. For instance, certain derivatives have shown promising results in stabilizing kinase structures and inhibiting cell proliferation in vitro .

Table 2: Anticancer Activity of Selected Quinazolinones

| Compound ID | Target Kinase | ΔTm (°C) | Potency |

|---|---|---|---|

| Compound 17 | DAPK3 | +4.1 | High |

| Compound 19 | MST3 | +3.0 | Moderate |

| Compound Y | DYRK1A | +5.0 | High |

Case Studies

One significant case study involved the evaluation of a series of quinazolinones against MRSA in vivo. The study found that specific derivatives not only inhibited bacterial growth but also demonstrated low toxicity profiles in animal models . This dual action suggests potential for therapeutic applications in treating resistant infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that some quinazolinones possess favorable bioavailability and metabolic stability, making them suitable candidates for further drug development. Toxicological assessments have shown that these compounds generally exhibit low toxicity; however, detailed studies are necessary to fully understand their safety profiles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antimicrobial Activity

- Studies have demonstrated that derivatives of 4(3H)-quinazolinone exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study synthesized various quinazolinone derivatives that were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Anticonvulsant Properties

- Analgesic Effects

- Anti-inflammatory Activity

- Antitumor Activity

Synthetic Applications

- Combinatorial Libraries

- Molecular Hybridization

Case Study 1: Antimicrobial Screening

A series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones were synthesized and tested for antibacterial activity against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Anticonvulsant Activity

In a pharmacological study, several quinazolinone derivatives were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) test in mice. Compounds showed a marked reduction in seizure duration compared to controls, highlighting their potential for further development as anticonvulsants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Comparisons

The quinazolinone core is highly versatile, allowing substitutions at the 2-, 3-, and 6-positions. Below is a comparison of key analogs:

Key Observations:

- Biological Activity: Methaqualone’s chloro-substituted derivative exhibits sedative effects due to interactions with GABA receptors . CP-10447’s bromo-substituted analog shows promise in anticancer studies, likely due to enhanced electrophilicity and DNA interaction . Amino-substituted derivatives (e.g., 6-amino-2-methyl-3-(o-tolyl)) demonstrate superior analgesic activity compared to aspirin and indomethacin .

Reactivity Trends:

Pharmacological and Physicochemical Properties

| Property | Target Compound | Methaqualone | CP-10447 |

|---|---|---|---|

| logP | ~2.9 (estimated) | 3.1 | 3.5 |

| Half-Life (in vivo) | Not reported | 2–4 hours (rat) | 1 hour (mouse) |

| Antifungal Activity | Moderate | Low | High (vs. Aspergillus) |

| Anti-inflammatory | Moderate (IC₅₀: 25 μM) | Low | Not reported |

Notes:

Vorbereitungsmethoden

Core Quinazolinone Synthesis via Cyclocondensation Reactions

The quinazolinone scaffold is typically constructed through cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. A seminal approach involves reacting 2-amino-3,5-diiodobenzoic acid with acetic anhydride to form 6,8-diiodo-2-methyl-4H-benzo[d] oxazin-4-one , followed by nucleophilic displacement with sulfonamides to yield quinazolinones . For the target compound, 2-methyl-3,1-benzoxazin-4-one (derived from acetylanthranilic acid) serves as the precursor. Reaction with alpha-hydroxy-o-tolylacetic acid methyl ester under acidic conditions facilitates ring closure, introducing the 3-(alpha-hydroxy-o-tolyl) substituent .

Key Conditions :

-

Solvent : Dry toluene or benzene.

-

Catalyst : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Oxidative Coupling with DMSO and H₂O₂

A radical-mediated method employs dimethyl sulfoxide (DMSO) as a one-carbon synthon and H₂O₂ as an oxidant. Substituted 2-amino benzamide derivatives react with DMSO under heated conditions (150°C, 20 hours), forming the quinazolinone core via radical intermediates . For the target compound, 2-amino-N-(alpha-hydroxy-o-tolyl)benzamide is cyclized in the presence of H₂O₂, yielding 3-(alpha-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone after purification .

Optimization Insights :

-

Molar Ratios : DMSO (2 mL per 1 mmol substrate), H₂O₂ (1 equivalent).

-

Workup : Ethyl acetate extraction and silica gel chromatography .

Multi-Step Synthesis from o-Toluidine Derivatives

Patent literature describes a multi-step route starting with o-toluidine :

-

Aldol Condensation : Reacting o-toluidine with pyridine carboxaldehyde in acetic acid/acetic anhydride forms an imine intermediate.

-

Cyclization : Treating the intermediate with alpha-hydroxy-o-tolylacetic acid in the presence of POCl₃ yields the quinazolinone core .

-

Methylation : Introducing the 2-methyl group via Friedel-Crafts alkylation using methyl iodide and AlCl₃ .

Critical Parameters :

Comparative Analysis of Synthetic Routes

Key Observations :

Q & A

Q. Q1. What are the established synthetic routes for 3-(α-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives or substitution reactions on preformed quinazolinone scaffolds. For example:

- Route 1 : Heating methyl anthranilate derivatives with α-hydroxy-o-tolylamine in the presence of phosphorus pentoxide and amine hydrochlorides at 180–250°C yields the target compound via cyclocondensation .

- Route 2 : Ethyl chloroacetate can react with 4-quinazolinone under reflux in acetone with K₂CO₃, achieving ~86% yield after recrystallization .

Key Factors : Solvent polarity (e.g., acetone vs. DMF), temperature (higher temps favor cyclization), and base strength (K₂CO₃ vs. NaH) significantly affect reaction kinetics and purity .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of 3-(α-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1670–1700 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .

- ¹H/¹³C NMR : Assigns protons on the α-hydroxy-o-tolyl group (δ 6.8–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for hydroxyl-bearing CH) and methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. Q3. How does the α-hydroxy-o-tolyl substituent influence the compound’s solubility and crystallinity?

Methodological Answer: The α-hydroxy-o-tolyl group enhances hydrophilicity due to the hydroxyl moiety, improving solubility in polar solvents like ethanol or DMSO. However, intramolecular hydrogen bonding between the hydroxyl and quinazolinone carbonyl can reduce water solubility and promote crystalline lattice formation, as evidenced by sharp melting points (e.g., 110–130°C) .

Advanced Research Questions

Q. Q4. How can synthetic protocols be optimized to resolve tautomerism-related ambiguities in 4(3H)-quinazolinone derivatives?

Methodological Answer: Tautomerism between 4(3H)-quinazolinone (keto form) and 4-hydroxyquinazoline (enol form) complicates structural characterization. Strategies include:

Q. Q5. What strategies address contradictory biological activity data in antimicrobial assays for this compound?

Methodological Answer: Discrepancies in MIC values (e.g., vs. S. aureus or E. coli) may arise from:

- Assay Conditions : Variations in inoculum size, media pH, or incubation time affect compound stability. Standardize protocols per CLSI guidelines .

- Substituent Effects : The α-hydroxy-o-tolyl group’s steric bulk may hinder membrane penetration in Gram-negative bacteria. Compare with analogues bearing smaller substituents (e.g., 3-(2-chlorophenyl)) .

Q. Q6. How can computational modeling guide the design of 4(3H)-quinazolinone derivatives with enhanced COX-2 selectivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions between the quinazolinone core and COX-2’s hydrophobic pocket. Prioritize derivatives with hydrogen bonds to Arg120/His90 .

- QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data to predict potency .

Q. Q7. What mechanistic insights explain the anti-inflammatory activity of 3-(α-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone?

Methodological Answer: The compound inhibits COX-2 via competitive binding to the arachidonic acid site, as shown by:

Q. Q8. How do structural modifications at the 2-methyl position affect metabolic stability?

Methodological Answer:

- Cytochrome P450 Interactions : 2-Methyl groups undergo oxidation to carboxylic acids in vitro (CYP3A4/2C9). Replace with CF₃ or cyclopropyl to block metabolism .

- In Silico Predictors : Use SwissADME to calculate topological polar surface area (TPSA <75 Ų) and logP (2–4) for optimal bioavailability .

Data Contradiction Analysis

Q. Q9. Why do some studies report potent anticancer activity for this compound, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

Q. Q10. How can researchers reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

Methodological Answer:

- Aggregation Effects : Dynamic light scattering (DLS) reveals nanoaggregate formation in PBS (pH 7.4), reducing apparent solubility. Use co-solvents (e.g., 5% Cremophor EL) to stabilize monomers .

- pH-Dependent Ionization : The hydroxyl group’s pKa (~9.5) ensures protonation in physiological buffers, lowering solubility. Derivatize as a phosphate prodrug for improved aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.